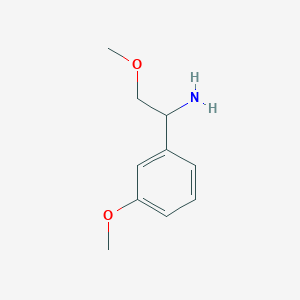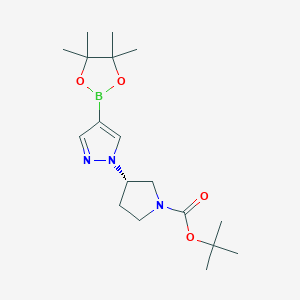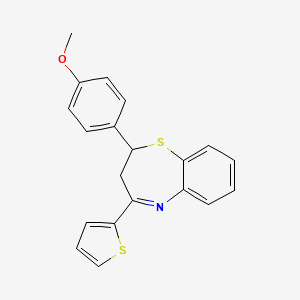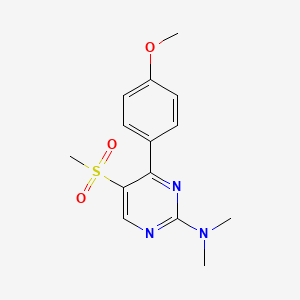
1-(4-Acetylphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Acetylphenyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 36254-39-4 and Linear Formula: C12H11NO3 . It has a molecular weight of 217.22 . The IUPAC name for this compound is 1-(4-acetylphenyl)-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-diones and its derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “1-(4-Acetylphenyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of the compound is further characterized by the presence of a 4-acetylphenyl group attached to the pyrrolidine ring .
Physical And Chemical Properties Analysis
The physical form of “1-(4-Acetylphenyl)pyrrolidine-2,5-dione” is a solid .
Aplicaciones Científicas De Investigación
Antioxidant Activity
1-(4-Acetylphenyl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant properties . Among these derivatives, compounds 5g, 5k, 5h, 5i, 5a, and 5f exhibited the highest inhibitory antioxidant activity using ABTS methods. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.
DNA Damage Protection
The same derivatives were also tested for their protective effect against DNA damage induced by bleomycin. Compounds 5k, 5g, 5c, 5h, 5b, 5d, 5f, and 5j demonstrated significant protective effects . DNA damage can lead to mutations and contribute to cancer development, so compounds that mitigate such damage are of great interest.
Cytotoxicity Evaluation
In-vitro cytotoxicity studies were conducted on all synthesized compounds, comparing them to the standard anticancer drug 5-Fluorouracil. These investigations explored the compounds’ effects on four cancer cell lines . Understanding their cytotoxic activity is essential for potential therapeutic applications.
Medicinal Chemistry Research
The synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones in a single step and satisfactory yields has opened up avenues for medicinal chemistry research . Researchers are exploring their potential as drug candidates, considering their bioactivities and structural characteristics.
Novel Drug Development
Given the urgent need for new cancer treatments, compounds derived from 1-(4-acetylphenyl)pyrrolidine-2,5-dione represent a potential class of novel drugs. Their diverse bioactivities and unique scaffold make them attractive targets for drug discovery .
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-acetylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMDVKXAOKHWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553352.png)






![2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2553362.png)
![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)
![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)
![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)

![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)